N-{1-[(3,5-dimethylisoxazol-4-yl)methyl]pyrrolidin-3-yl}-1H-indole-5-carboxamide
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Description
N-{1-[(3,5-dimethylisoxazol-4-yl)methyl]pyrrolidin-3-yl}-1H-indole-5-carboxamide, also known as DPI, is a chemical compound that has been widely used in scientific research. DPI is a potent and selective inhibitor of protein kinase C (PKC), an enzyme that plays a crucial role in various cellular processes.
Scientific Research Applications
Cancer Research
N-{1-[(3,5-dimethylisoxazol-4-yl)methyl]pyrrolidin-3-yl}-1H-indole-5-carboxamide has been investigated in cancer research, particularly for its potential use as a tracer in Positron Emission Tomography (PET) for imaging cancer tyrosine kinase. A related compound, N-[2-(Diethylamino)ethyl]-5-[(Z)-(5-[18F]fluoro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide, was synthesized for this purpose, indicating the relevance of this chemical class in cancer imaging (Wang, Miller, Sledge, & Zheng, 2005).
Antimicrobial Research
The compound has also been explored in antimicrobial research. In a study focused on the synthesis of pyrrole derivatives, researchers investigated the antimicrobial potential of related compounds, such as ethyl 5-chloro-4-formyl-1H-pyrrole-3-carboxylates, which were transformed into various carbamides. These compounds showed high anti-staphylococcus activity, suggesting the relevance of this class of compounds in the development of new antimicrobial agents (Unnamed Authors, 2020).
Molecular Binding Studies
Research into the binding properties of related compounds to specific receptors has been conducted. For example, a study on N(1)-arylsulfonyl-3-(pyrrolidin-3-yl)-1H-indole derivatives, which are structurally similar, examined their binding affinity to the 5-HT(6) receptor. The findings from such studies can inform the development of new drugs targeting specific molecular pathways (Nirogi et al., 2011).
properties
IUPAC Name |
N-[1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]pyrrolidin-3-yl]-1H-indole-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2/c1-12-17(13(2)25-22-12)11-23-8-6-16(10-23)21-19(24)15-3-4-18-14(9-15)5-7-20-18/h3-5,7,9,16,20H,6,8,10-11H2,1-2H3,(H,21,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UACNDNMRXNGJQL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CN2CCC(C2)NC(=O)C3=CC4=C(C=C3)NC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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